REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH2:12][C:13]([O:15]C(C)(C)C)=[O:14])[CH:5]=[C:6]([F:11])[C:7]=1[N+:8]([O-:10])=[O:9].Cl>O1CCOCC1>[F:1][C:2]1[CH:3]=[C:4]([CH2:12][C:13]([OH:15])=[O:14])[CH:5]=[C:6]([F:11])[C:7]=1[N+:8]([O-:10])=[O:9]
|
Name
|
1,1-dimethylethyl (3,5-difluoro-4-nitrophenyl)acetate
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Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1[N+](=O)[O-])F)CC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1150 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
the residue was stirred with hexane (300 ml) for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Nitrogen was bubbled through the mixture
|
Type
|
CUSTOM
|
Details
|
to remove excess HCl over 7 hours
|
Duration
|
7 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
DISTILLATION
|
Details
|
Toluene (300 ml) was distilled off
|
Type
|
CUSTOM
|
Details
|
The hexane was decanted off
|
Type
|
STIRRING
|
Details
|
the residue stirred with hexane (150 ml) for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the hexane was decanted off
|
Type
|
STIRRING
|
Details
|
The residue was stirred with toluene (450 ml) for 2 hours at around 25° C
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with 1:1 toluene/hexane (300 ml)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1[N+](=O)[O-])F)CC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |